molecular formula C15H33N3O10 B12670160 Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate CAS No. 97552-83-5

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate

Cat. No.: B12670160
CAS No.: 97552-83-5
M. Wt: 415.44 g/mol
InChI Key: ZHXMDHABNIPIBE-UHFFFAOYSA-N
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Description

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate is a chemical compound with the molecular formula C15H33N3O10 and a molecular weight of 415.44 g/mol . This compound is known for its unique structure, which includes two bis(2-hydroxyethyl)ammonium groups and a nitroheptanedioate moiety. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate involves the reaction of bis(2-hydroxyethyl)amine with nitroheptanedioic acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate undergoes various chemical reactions, including:

Scientific Research Applications

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate can be compared with similar compounds such as:

Properties

CAS No.

97552-83-5

Molecular Formula

C15H33N3O10

Molecular Weight

415.44 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;2-nitroheptanedioic acid

InChI

InChI=1S/C7H11NO6.2C4H11NO2/c9-6(10)4-2-1-3-5(7(11)12)8(13)14;2*6-3-1-5-2-4-7/h5H,1-4H2,(H,9,10)(H,11,12);2*5-7H,1-4H2

InChI Key

ZHXMDHABNIPIBE-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO

Origin of Product

United States

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